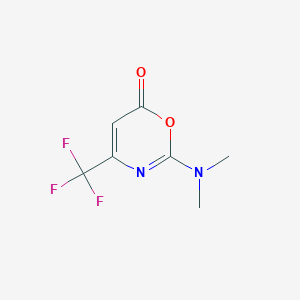

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

Description

Properties

IUPAC Name |

2-(dimethylamino)-4-(trifluoromethyl)-1,3-oxazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12(2)6-11-4(7(8,9)10)3-5(13)14-6/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFYBSLNHAYQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one typically involves the reaction of dimethylamine with a trifluoromethyl-substituted precursor under controlled conditions. One common method includes the use of trifluoromethyl ketones as starting materials, which undergo nucleophilic substitution reactions with dimethylamine to form the desired oxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Agricultural Applications

Herbicide Development

One of the prominent applications of 2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one is its role in the synthesis of isoxazoline-containing pyrimidine derivatives, which are utilized as herbicides. These compounds exhibit significant herbicidal activity against a variety of weed species, making them valuable in agricultural practices aimed at enhancing crop yields and managing weed populations effectively .

Table 1: Herbicidal Activity of Isoxazoline Derivatives

| Compound Name | Target Weeds | Efficacy (%) | Reference |

|---|---|---|---|

| Isoxazoline-Pyrimidine Derivative 1 | Common Lambsquarters | 85 | |

| Isoxazoline-Pyrimidine Derivative 2 | Crabgrass | 90 | |

| Isoxazoline-Pyrimidine Derivative 3 | Dandelion | 75 |

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as an essential building block for the creation of more complex molecular structures. Its unique trifluoromethyl group contributes to the stability and reactivity of the resulting compounds, making it a crucial intermediate in various chemical syntheses .

Pharmaceutical Applications

While not primarily used as a pharmaceutical agent itself, its derivatives have potential applications in drug development. The structural features of this compound allow for modifications that could lead to biologically active compounds. Research is ongoing to explore these possibilities further .

Case Studies and Research Findings

Several studies have documented the utility of this compound in different contexts:

- Study on Herbicidal Efficacy : A research study demonstrated that derivatives synthesized from this compound exhibited enhanced herbicidal properties compared to traditional herbicides. The study highlighted the compound's effectiveness against resistant weed species .

- Synthesis of Bioactive Compounds : Another investigation focused on using this compound as a precursor for synthesizing bioactive molecules with potential therapeutic effects. The results indicated promising biological activities that warrant further exploration in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The oxazinone ring can participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Positional Isomer: 2-(Dimethylamino)-6-(trifluoromethyl)-4H-1,3-oxazin-4-one

A structural isomer, 2-(dimethylamino)-6-(trifluoromethyl)-4H-1,3-oxazin-4-one (CAS: 188616-68-4), shares the same molecular formula (C₇H₇F₃N₂O₂) and molecular weight (208.14 g/mol) but differs in the placement of the trifluoromethyl group at position 6 instead of position 4 . This positional isomerism significantly impacts physicochemical properties:

- Polar Surface Area (PSA): The target compound’s PSA (estimated via structural analogs) is ~64.7 Ų, similar to other oxazinones .

- Reactivity: The electron-withdrawing -CF₃ group at position 4 in the target compound may enhance electrophilic reactivity compared to the isomer with -CF₃ at position 4.

Table 1: Structural Comparison of Oxazinone Derivatives

| Compound Name | CAS | Substituents (Positions) | Molecular Weight | PSA (Ų) |

|---|---|---|---|---|

| 2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one | 141860-79-9 | 2-(NMe₂), 4-CF₃ | 208.14 | ~64.7 |

| 2-(Dimethylamino)-6-(trifluoromethyl)-4H-1,3-oxazin-4-one | 188616-68-4 | 2-(NMe₂), 6-CF₃ | 208.14 | ~64.7 |

| 2,4-Dimethyl-6H-1,3-oxazin-6-one | 51806-02-1 | 2-CH₃, 4-CH₃ | 125.13 | 64.68 |

Reactivity in Polymer Chemistry

In resin cements, co-initiators like ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate exhibit varying degrees of reactivity. Ethyl 4-(dimethylamino) benzoate achieves higher conversion rates (>90%) compared to methacrylate derivatives, attributed to its superior electron-donating capacity .

Table 3: Reactivity of Dimethylamino-Containing Co-initiators

| Co-initiator | Degree of Conversion | Physical Properties (MPa) |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | High (>90%) | 120 ± 5 |

| 2-(Dimethylamino) ethyl methacrylate | Moderate (70–80%) | 90 ± 3 |

Key Findings and Implications

Positional Isomerism: The placement of -CF₃ (positions 4 vs. 6) in oxazinones influences electrophilic reactivity and steric effects, critical for synthetic applications .

Biological Potential: Dimethylamino and -CF₃ substituents in oxazinones correlate with antimicrobial activity in analogs, though direct data for the target compound is lacking .

Material Science Applications: The dimethylamino group’s electron-donating properties may position the compound as a co-initiator in resins, though further studies are needed .

Biological Activity

2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one, commonly referred to by its CAS number 141860-79-9, is a synthetic compound primarily studied for its potential applications in herbicide development and other biological activities. This article synthesizes the available research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C7H7F3N2O2

- Molecular Weight : 208.14 g/mol

- CAS Number : 141860-79-9

- SMILES Notation : CN(C)C1=NC(=CC(=O)O1)C(F)(F)F

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Herbicidal Activity : The compound is utilized in the synthesis of isoxazoline-containing pyrimidine derivatives, which are known to possess herbicidal properties. These derivatives act by inhibiting specific metabolic pathways in plants, leading to growth disruption and eventual plant death .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have selective cytotoxic effects against tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity is crucial for developing targeted cancer therapies .

- Cellular Mechanisms : Investigations into the cellular mechanisms of action reveal that these compounds can inhibit cancer cell motility and alter the localization of key signaling proteins involved in cell growth and migration .

Table 1: Summary of Biological Activities

Detailed Research Findings

A significant study highlighted the compound's ability to inhibit growth in matched pairs of healthy and tumorigenic murine liver cell lines. The results demonstrated a potent growth inhibition effect on cancer cells without affecting non-tumorigenic cells at concentrations as low as 10 µM. Furthermore, the study noted that these compounds also inhibited cell migration, suggesting a potential role in preventing metastasis .

The mechanism by which this compound exerts its biological effects appears to involve modulation of various signaling pathways associated with cell proliferation and survival. The alteration in the localization of phosphoproteins indicates an interference with intracellular signaling cascades critical for cancer cell survival and movement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted amines with carbonyl derivatives under controlled conditions. For example, oxazine derivatives are synthesized using carbazolyldiamine precursors in tetrahydrofuran (THF) with triethylamine as a catalyst, achieving yields of 52–61% depending on substituents . Key parameters include solvent choice (e.g., THF or chloroform), temperature (room temperature to reflux), and stoichiometric ratios of reagents . Optimization of these parameters is critical to minimize side reactions and improve yields.

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : Characterization relies on multimodal analysis:

- Spectroscopy : H/C NMR and IR verify functional groups and substitution patterns .

- Mass Spectrometry : LC-MS or HRMS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography (Supplementary Data): Resolves crystal packing and stereochemistry for derivatives .

- Elemental Analysis : Validates C, H, N content against theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical (DFT-calculated) and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent Correction : Apply polarizable continuum models (PCM) in DFT calculations to account for solvent interactions .

- Dynamic NMR : Analyze temperature-dependent NMR shifts to identify conformational equilibria .

- Benchmarking : Compare experimental data with multiple computational methods (e.g., B3LYP vs. M06-2X) to refine theoretical models .

Q. What methodologies optimize regioselectivity in substitution reactions involving the oxazinone core?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic Directing Groups : Electron-withdrawing substituents (e.g., trifluoromethyl) direct nucleophilic attack to specific positions .

- Catalytic Systems : Use of Lewis acids (e.g., BF-EtO) or transition-metal catalysts to stabilize transition states .

- Kinetic Control : Low-temperature reactions (<0°C) favor thermodynamically disfavored products by trapping intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or proteases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen binding poses against target active sites .

- MD Simulations : Run 100-ns trajectories to assess binding stability and hydration effects .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (e.g., IC) .

Q. What strategies mitigate low yields in multi-step syntheses of trifluoromethyl-substituted oxazinones?

- Methodological Answer :

- Intermediate Purification : Use flash chromatography or recrystallization to remove byproducts early .

- Protecting Groups : Temporarily block reactive sites (e.g., dimethylamino groups) with Boc or Fmoc .

- Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .

Data-Driven Challenges

Q. How should researchers address contradictory bioactivity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize activity .

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers caused by solvent/DMSO artifacts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.